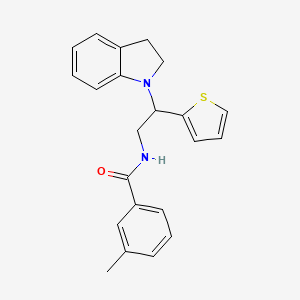
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest belongs to a class of chemicals that combine structural motifs from indoline and thiophene, attached to a benzamide moiety. Such compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. Compounds with similar structures have been explored for their antiproliferative activity, demonstrating promising results against various cancer cell lines (Huang et al., 2020).
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions, starting from readily available acids or amines. For instance, a compound was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, characterized by spectroscopic methods (Al Mamari & Al Lawati, 2019).
Molecular Structure Analysis
The molecular structure of synthesized compounds can be determined using X-ray crystallography and compared with computational models. The optimized geometric bond lengths and angles from density functional theory (DFT) calculations can be aligned with experimental X-ray diffraction values, offering insights into the compound's structural characteristics (Huang et al., 2020).
Aplicaciones Científicas De Investigación
Antibacterial Applications
A study by Shin et al. (2019) discusses the synthesis of novel oxindoles with antibacterial activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated potent antibacterial activity, with some enhancing the effects of traditional antibiotics, and were found to be non-cytotoxic at effective concentrations (Shin et al., 2019).
Anticonvulsant Properties
Research by Sych et al. (2018) on derivatives of 1,3,4-thiadiazole identified potential anticonvulsants, demonstrating the importance of exploring novel chemical structures for developing new therapeutics (Sych et al., 2018).
Antiallergic Potential
Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as part of the search for novel antiallergic compounds, showcasing the breadth of potential therapeutic applications for indole derivatives (Menciu et al., 1999).
Antitumor and Antioxidant Activities
The development of compounds with anticancer properties is a significant area of research. Studies have explored various derivatives for their in vitro antiproliferative activity against a range of human tumor cell lines, highlighting the potential for indole and thiophene derivatives in cancer treatment (Penthala et al., 2010). Additionally, antioxidant properties of indole-based compounds have been investigated for their potential in treating diseases associated with oxidative stress (Aziz et al., 2021).
Molecular Docking and Synthesis Techniques
Research on the synthesis of indole-based compounds and their potential as enzyme inhibitors through molecular docking studies offers insights into their mechanisms of action. This approach is crucial for the discovery of new drugs and understanding their interactions at the molecular level (Purushotham & Poojary, 2018).
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-16-6-4-8-18(14-16)22(25)23-15-20(21-10-5-13-26-21)24-12-11-17-7-2-3-9-19(17)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKBNSELXUVMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

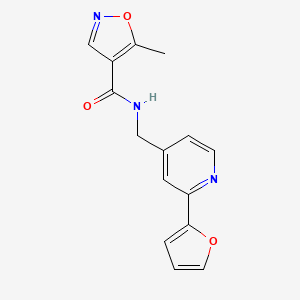
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)
![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)
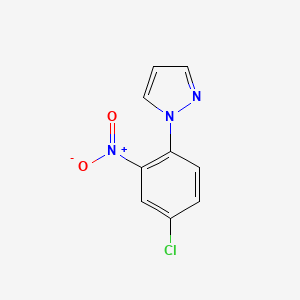
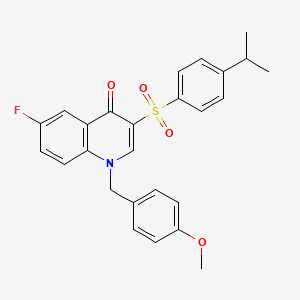
![1,3,5-trimethyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2484036.png)
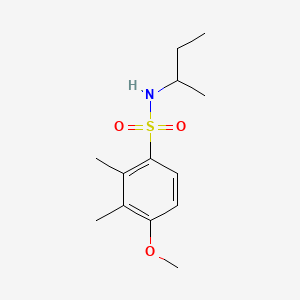



![[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl N-phenylcarbamate](/img/structure/B2484043.png)
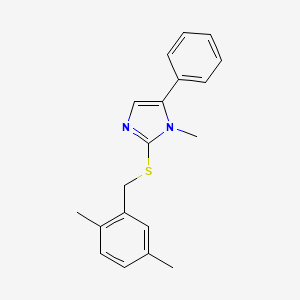
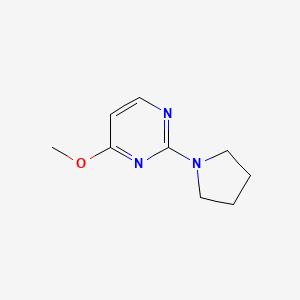
![N-(3,5-difluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2484049.png)